3,4-Dichlorobenzaldehyde oxime
Description
Theoretical Framework for Aldoxime Structure and Reactivity
Aldoximes, characterized by the -CH=N-OH functional group, exhibit a planar structure and can exist as two geometric isomers: syn and anti. oxfordreference.com In the syn form, the hydroxyl group and the hydrogen atom are on the same side of the carbon-nitrogen double bond, while in the anti form, they are on opposite sides. oxfordreference.com The reactivity of aldoximes is largely dictated by the C=N double bond and the hydroxyl group. The nitrogen atom is nucleophilic, while the carbon atom is electrophilic. The hydroxyl group can act as a proton donor or can be substituted in various reactions. The presence of an aromatic ring, as in the case of aromatic aldoximes, influences the electronic properties and reactivity of the oxime group through resonance and inductive effects.
Overview of Aromatic Oximes as Versatile Organic Building Blocks
Aromatic oximes are highly valuable intermediates in organic synthesis. ontosight.aikoyauniversity.org Their utility stems from the rich chemistry of the oxime functional group, which can be transformed into a variety of other functional groups. For instance, aldoximes can be dehydrated to form nitriles, reduced to primary and secondary amines, or undergo the Beckmann rearrangement to yield amides. wikipedia.orgbyjus.com Furthermore, the oxime group can direct C-H functionalization reactions on the aromatic ring, enabling the synthesis of complex heterocyclic systems like isoquinolines. acs.org The versatility of aromatic oximes makes them key precursors in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiontosight.ai
Contemporary Research Landscape of Dichlorobenzaldehyde Oximes
Recent research has shown a continued interest in dichlorobenzaldehyde oximes, including the 3,4-dichloro isomer. Studies have focused on developing efficient and environmentally friendly synthetic methods for their preparation. mdpi.com For example, novel one-pot syntheses and the use of heterogeneous catalysts have been explored. mdpi.comsmolecule.com There is also ongoing research into the chemical reactivity of these compounds, exploring their use in the synthesis of novel bioactive molecules and functional materials. For instance, 2,6-dichlorobenzaldehyde (B137635) oxime has been identified as an important intermediate in organic synthesis. iucr.org The unique electronic and steric properties conferred by the two chlorine atoms on the benzene (B151609) ring make dichlorobenzaldehyde oximes interesting substrates for a range of chemical transformations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5331-92-0 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
(NZ)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4- |
InChI Key |
ROBIUDOANJUDHD-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C=C1C=NO)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Cl)Cl |
Other CAS No. |
5331-92-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3,4 Dichlorobenzaldehyde Oxime and Analogous Aromatic Oximes
Oxidative Transformations of the Oxime Moiety
The oxidation of the oxime group in 3,4-dichlorobenzaldehyde (B146584) oxime and similar aromatic oximes can lead to several important classes of compounds, depending on the reagents and reaction conditions employed. Key oxidative transformations include the formation of nitriles, the generation of nitrile oxides as reactive intermediates, and the conversion to nitro compounds.
Selective Oxidation to Nitrile Compounds
The selective oxidation of aldoximes to their corresponding nitriles is a fundamental transformation in organic synthesis. For instance, 3,4-dichlorobenzaldehyde oxime can be converted to 3,4-dichlorobenzonitrile. This dehydration reaction can be achieved using various reagents. While specific studies on this compound are not extensively detailed in the provided results, the conversion of aromatic aldehydes to nitriles often proceeds through an oxime intermediate. For example, a patented method describes the reaction of 2,4-dichlorobenzaldehyde (B42875) with hydroxylamine (B1172632) hydrochloride, followed by treatment with acetic anhydride (B1165640) to yield 2,4-dichlorobenzonitrile (B1293624) with a high yield. google.com Another approach involves the use of an organic dye, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), as a photocatalyst for the conversion of various methylarenes, aldehydes, and oximes to the corresponding nitriles. uni-regensburg.ded-nb.infochemrxiv.org This metal-free method has been shown to be effective for sterically hindered substrates like 2,6-dichlorobenzaldehyde (B137635), affording 2,6-dichlorobenzonitrile (B3417380) in good yield. d-nb.info
Generation of Nitrile Oxides as Reactive Intermediates
Aromatic oximes, including this compound, can serve as precursors to nitrile oxides. These are highly reactive 1,3-dipolar species that are valuable in the synthesis of heterocyclic compounds, particularly isoxazoles and isoxazolines, through cycloaddition reactions. thieme-connect.comorganic-chemistry.org The generation of nitrile oxides from oximes typically involves an oxidative process. thieme-connect.com For example, tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ, has been shown to be an effective reagent for this transformation under mild conditions, leading to cycloaddition with alkenes or alkynes. organic-chemistry.org Another method involves the use of sodium hypochlorite (B82951) (NaOCl) in the presence of a base like triethylamine (B128534) (Et3N) to generate the nitrile oxide in situ for subsequent cycloaddition reactions. drugfuture.comgoogle.com The nitrile oxide derived from 2,4-dichlorobenzaldehyde oxime is a known precursor for the synthesis of 5-(2,4-Dichlorophenyl)isoxazole. The generation of nitrile oxides can also be achieved using hypervalent iodine reagents. core.ac.uk
Catalytic Oxidation to Nitro Compounds (e.g., Methyltrioxorhenium-catalyzed)
A significant oxidative transformation of aromatic aldoximes is their conversion to the corresponding nitro compounds. thieme-connect.com A notable method for this reaction employs methyltrioxorhenium (MTO) as a catalyst in conjunction with a stoichiometric oxidant like urea-hydrogen peroxide (UHP). thieme-connect.comresearchgate.net This catalytic system has been reported as the first to effectively catalyze the oxidation of aryl oximes to nitro compounds. thieme-connect.comresearchgate.net The reaction is generally successful for aryl oximes that lack substituents at the ortho (C-2 and C-6) positions. thieme-connect.com While the specific oxidation of this compound to the corresponding nitro compound using this method is not explicitly detailed in the provided results, the general applicability to unsubstituted aryl oximes suggests its potential. The reaction proceeds via an oxygenation of the oxime moiety. thieme-connect.com
Formation of Carbamates via Isocyanate Intermediates in Specific Ortho-Substituted Systems (e.g., with 2,4-Dichlorobenzaldehyde Oxime)
An interesting and alternative reaction pathway is observed in the MTO-catalyzed oxidation of certain ortho-substituted benzaldehyde (B42025) oximes. thieme-connect.com For instance, when 2,4-dichlorobenzaldehyde oxime is subjected to oxidation with the MTO/UHP system in an alcohol solvent, a carbamate (B1207046) is formed, albeit in a low yield (10%), along with trace amounts of the corresponding nitro compound. thieme-connect.com This reaction is more pronounced with 2,6-disubstituted aryl oximes, which predominantly form carbamates. thieme-connect.comresearchgate.net The proposed mechanism involves the initial formation of a nitrile oxide intermediate, which then undergoes rearrangement to an isocyanate. The isocyanate is subsequently trapped by the alcohol solvent to yield the carbamate. thieme-connect.com This pathway competes with the direct oxidation to the nitro compound and is favored by the presence of ortho substituents. thieme-connect.com
Reductive Transformations of the Oxime Moiety
The reduction of the oxime group offers a direct route to valuable amine compounds. Both catalytic and stoichiometric methods are employed for this transformation.
Catalytic and Stoichiometric Reduction to Benzylamine (B48309) Derivatives
The reduction of this compound yields 3,4-dichlorobenzylamine, a useful synthetic intermediate. lookchem.com This transformation is a key step in the synthesis of various benzylamine derivatives. A variety of reducing agents and catalytic systems can be employed for the reduction of aromatic oximes. Catalytic hydrogenation is a common method, utilizing catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. encyclopedia.pub For example, Pd/C has been used for the hydrogenation of 2-indanone (B58226) oxime to 2-aminoindane in the presence of acid. encyclopedia.pub Another effective system involves a palladium complex with a 4-nitrobenzene-1,2-diamine ligand, which facilitates the selective hydrogenation of oximes to amines in water at room temperature. encyclopedia.pub
Stoichiometric reducing agents are also widely used. Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are capable of reducing oximes to amines. mdma.ch Additionally, magnesium in the presence of ammonium (B1175870) formate (B1220265) has been reported as a mild and efficient system for the selective reduction of various aldoximes and ketoximes to their corresponding amines at room temperature. mdma.ch This method is noted for its cost-effectiveness and tolerance of other functional groups. mdma.ch
Other Reductive Pathways for Nitrogen-Containing Products
The reduction of aromatic oximes, including this compound, is a versatile process that can yield a variety of nitrogen-containing products beyond primary amines. The outcome of the reduction is highly dependent on the catalyst, reducing agent, and reaction conditions. nih.govjove.com
One significant alternative reductive pathway is the formation of hydroxylamines . This transformation is challenging due to the difficulty in selectively reducing the C=N bond without cleaving the weak N-O bond, which would lead to the corresponding primary amine. nih.govresearchgate.net Platinum-based heterogeneous catalysts, particularly in the presence of strong Brønsted acids, have shown success in this selective reduction. For instance, using 5% Pt/C in the presence of sulfuric and acetic acid can favor the formation of the hydroxylamine from a ketoxime, whereas a Pd/C catalyst under the same conditions predominantly yields the amine. mdpi.comencyclopedia.pub This highlights the crucial role of the metal catalyst in directing the reaction pathway. The proposed mechanism suggests that platinum facilitates the chemoselective reduction of the protonated C=N bond, while palladium promotes the cleavage of the N-O bond first. nih.govmdpi.com
Another important reductive transformation is the formation of imines as intermediates. nih.govacs.org Electrochemical reduction studies of aromatic oximes in aqueous solutions have provided evidence for the formation of imines. nih.govacs.org This four-electron process is initiated by the cleavage of the N-O bond, facilitated by protonation, which generates the imine intermediate that is subsequently reduced to the amine. nih.govacs.org The presence of imines can be experimentally proven in acidic media where their distinct reduction potentials allow for their detection. nih.gov
Furthermore, the reduction of aldoximes can sometimes lead to the formation of secondary amines as side products. wikipedia.org This typically occurs through the reaction of the initially formed primary amine with the intermediate imine. However, reaction conditions can be modified, for example by adding potassium hydroxide, to suppress this side reaction and yield the primary amine as the sole product. wikipedia.org
The choice of reducing agent also dictates the product. While powerful reagents like lithium aluminum hydride (LiAlH₄) typically reduce oximes to primary amines, milder or more specialized reagents can provide different outcomes. For example, sodium borohydride (NaBH₄) alone is generally ineffective for oxime reduction, but its reactivity can be enhanced with additives like zirconium(IV) chloride (ZrCl₄) on an alumina (B75360) support, providing a rapid and efficient method for producing primary amines under solvent-free conditions. scispace.com
Table 1: Influence of Catalyst on Reduction Products of Aromatic Oximes This table summarizes findings for analogous aromatic oximes.
| Catalyst System | Substrate Type | Primary Product | Reference(s) |
|---|---|---|---|
| 5% Pt/C, H₂SO₄, AcOH | Aromatic Ketoxime | Hydroxylamine | mdpi.comencyclopedia.pub |
| 5% Pd/C, H₂SO₄, AcOH | Aromatic Ketoxime | Primary Amine | mdpi.comencyclopedia.pub |
| NaBH₄/ZrCl₄/Al₂O₃ | Aromatic Aldoxime | Primary Amine | scispace.com |
| Pt/TiO₂ or Pt/MgO, H₂ | Carvone Oxime | Deoximation (Ketone) | mdpi.comencyclopedia.pub |
| Raney Ni, H₂ (High temp/pressure) | Aromatic/Aliphatic Ketoximes | Primary Amine | mdpi.com |
Nucleophilic and Electrophilic Reactions
The oxime functional group can undergo substitution reactions, most notably the Beckmann rearrangement, which transforms an oxime into an amide or a nitrile. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction is a cornerstone transformation of oximes, particularly ketoximes. noaa.gov The process involves the rearrangement of the group anti to the hydroxyl group to the nitrogen atom, with the simultaneous loss of water. For aldoximes, such as this compound, the migrating group is a hydrogen atom, which typically leads to the formation of a nitrile after dehydration. masterorganicchemistry.com
The Beckmann rearrangement generally requires strong acids and high temperatures. audreyli.com However, milder and more selective methods have been developed to accommodate sensitive substrates. One such method involves the use of 2,4,6-trichloro rsc.orgrsc.orgrsc.orgtriazine (cyanuric chloride) in DMF at room temperature, which efficiently converts ketoximes to amides and aldoximes to nitriles in high yields without significant byproduct formation. audreyli.com
While the Beckmann rearrangement is a rearrangement, it can be viewed as an intramolecular substitution at the nitrogen atom. Other substitution reactions can occur at the oxime's oxygen atom. The hydroxyl group can be converted into a better leaving group, such as an acetate (B1210297) by reacting with acetic anhydride, which then facilitates the rearrangement under heating. masterorganicchemistry.com Direct nucleophilic substitution at the sp² carbon of the oxime is less common but can be achieved in activated systems, such as in O-aryl oxime ethers, where the aryloxy group can be displaced by strong nucleophiles like primary or secondary amines. rsc.orgrsc.orgsci-hub.st These reactions are often base-catalyzed and can exhibit complex kinetics depending on the nucleophile and leaving group. rsc.orgsci-hub.st
The lone pairs on the oxygen and nitrogen atoms of the oxime group allow it to function as a nucleophile in various organic transformations. A primary example is the O-alkylation and O-arylation of oximes to form oxime ethers. organic-chemistry.orggoogle.com This reaction typically proceeds via the deprotonation of the oxime with a base (e.g., sodium methoxide, sodium hydroxide) to form an oximate anion, which then acts as a potent nucleophile, attacking an alkyl or aryl halide. google.com One-pot procedures have been developed where an aldehyde is treated with hydroxylamine, a base like potassium hydroxide, and an alkyl halide in a suitable solvent system (e.g., aqueous DMSO) to directly yield the O-alkylated oxime ether. researchgate.net
Oximes can also participate as nucleophiles in Michael-type additions. The reaction of an oxime with an electron-poor alkene can lead to either N-alkylation (forming a nitrone) or O-alkylation (forming an oxime ether). rsc.org While N-alkylation is often favored in the absence of a base, O-alkylation via an oxa-Michael reaction can be promoted under basic conditions. rsc.org Interestingly, some exceptions exist where O-alkylation is the major pathway even without a base, particularly when reacting with highly electrophilic acceptors like 1,2-diaza-1,3-dienes. rsc.org
The nucleophilicity of the oxime is central to its role in organocatalysis. For example, benzaldehyde oxime can be used in the organocatalytic β-hydroxylation of α,β-unsaturated aldehydes, where it acts as the nucleophilic oxygen source to give chiral carbonyl β-oxime ethers with high enantioselectivity. organic-chemistry.org
Table 2: Examples of Nucleophilic Reactions of Aromatic Oximes This table summarizes findings for analogous aromatic oximes.
| Reaction Type | Reagents | Product Type | Reference(s) |
|---|---|---|---|
| O-Alkylation | Alkyl Halide, Base (e.g., KOH) | O-Alkyl Oxime Ether | researchgate.net |
| O-Arylation | Aryl Halide, Pd-catalyst | O-Aryl Oxime Ether | organic-chemistry.org |
| Michael Addition | Electron-poor Alkene, Base | O-Alkyl Oxime Ether | rsc.org |
| Organocatalytic β-hydroxylation | α,β-Unsaturated Aldehyde, Proline catalyst | Chiral Carbonyl β-Oxime Ether | organic-chemistry.org |
Oxime Exchange and Regeneration of Carbonyl Compounds (Deoximation)
The regeneration of the parent carbonyl compound from an oxime, a process known as deoximation, is a crucial reaction in synthetic chemistry, often used for deprotection.
Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine by heating in the presence of various inorganic acids. wikipedia.orgnoaa.gov This reaction is the reverse of oxime formation. The mechanism is initiated by the protonation of the oxime nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Subsequent steps lead to the elimination of hydroxylamine and regeneration of the carbonyl group.
The formation of an oxime is an equilibrium process. nih.gov The stability of the oxime linkage is influenced by the electronic nature of the substituents. The hydrolysis is acid-catalyzed because protonation of the imine nitrogen facilitates the cleavage. nih.govnih.gov Consequently, the reaction is often fastest at a moderately acidic pH (typically around 4.5), where there is sufficient acid to catalyze the reaction but not so much that it fully protonates the nucleophile (water) or the oxime into an unreactive state. nih.gov The use of strong acids for deoximation, while effective, is not suitable for substrates containing acid-sensitive functional groups. niscpr.res.in
Given the often harsh nature of acid-catalyzed hydrolysis, numerous deoximation methods have been developed that operate under neutral, basic, or mild oxidative conditions. niscpr.res.in These methods are particularly valuable for complex molecules with acid-labile functionalities.
Oxidative cleavage is a common strategy. A variety of reagents have been employed for this purpose, including sodium perborate (B1237305) in glacial acetic acid, which is effective for ketoximes but can over-oxidize aldehydes. tandfonline.com Another mild and efficient reagent is 2-iodylbenzoic acid (IBX) in water, whose effectiveness can be enhanced by a supramolecular catalyst like β-cyclodextrin, allowing the reaction to proceed at room temperature in excellent yields. organic-chemistry.org
Methods using metal-based reagents under neutral conditions are also prevalent. For example, tungstophosphoric acid can catalyze the cleavage of oximes using iron(III) or bismuth(III) nitrates as oxidants in a solvent-free system. niscpr.res.in Another approach involves using N-bromo-(4-methylphenyl) sulfonimide under microwave irradiation in acetone/water, which rapidly converts both aldoximes and ketoximes to their corresponding carbonyls without over-oxidation of aldehydes. asianpubs.org These diverse methods provide a toolkit for chemists to achieve deoximation under conditions compatible with a wide range of functional groups.
Table 3: Selected Reagents for Deoximation under Non-Acidic Conditions This table summarizes findings for the deoximation of various aromatic oximes.
| Reagent System | Conditions | Substrate Scope | Reference(s) |
|---|---|---|---|
| 2-Iodylbenzoic acid (IBX), β-cyclodextrin | Water, Room Temperature | Aldoximes & Ketoximes | organic-chemistry.org |
| Sodium Perborate | Glacial Acetic Acid, 90-95 °C | Primarily Ketoximes | tandfonline.com |
| N-Bromo-(4-methylphenyl) sulfonimide | Acetone/Water, Microwave | Aldoximes & Ketoximes | asianpubs.org |
| H₃PW₁₂O₄₀, Fe(NO₃)₃ or Bi(NO₃)₃ | Solvent-free | Aldoximes & Ketoximes | niscpr.res.in |
Metal Salt-Catalyzed and Oxidative Deoximation Methods (e.g., Cerium(IV), Lead(IV), Calcium Hypochlorite)
The regeneration of carbonyl compounds from their corresponding oximes, a process known as deoximation, is a crucial transformation in organic synthesis. Oximes often serve as protecting groups for aldehydes and ketones, and their efficient cleavage is paramount. nih.gov A variety of methods employing metal salts and oxidative conditions have been developed for this purpose, offering alternatives to traditional hydrolytic methods that often require harsh conditions. nih.govniscpr.res.in
Cerium(IV) salts, particularly cerium(IV) ammonium nitrate (B79036) (CAN), are powerful single-electron oxidants that have been effectively used for the deoximation of both aldoximes and ketoximes. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through an oxidative pathway, regenerating the parent carbonyl compound in good yields. beilstein-journals.orgniscpr.res.in To overcome the solubility issues of inorganic reagents in organic solvents, phase-transfer catalysts, such as cetyldimethyl benzyl (B1604629) ammonium cerium nitrate (CDBACN) and cetyltrimethyl ammonium cerium nitrate (CTACN), have been synthesized and employed. niscpr.res.in These reagents facilitate the oxidative deoximation of oximes in a two-phase system, leading to the efficient regeneration of aldehydes and ketones. researchgate.netniscpr.res.in Microwave irradiation in solvent-free conditions has also been explored in conjunction with these cerium-based oxidants to promote environmentally benign deoximation. researchgate.net
Lead(IV) acetate is another oxidizing agent capable of cleaving oximes to their corresponding carbonyl compounds. While effective, its use is often approached with caution due to the toxicity of lead compounds.
Calcium hypochlorite, a readily available and inexpensive reagent, has also been utilized for the oxidative deoximation of aromatic oximes.
Other metal-based systems have also been investigated for deoximation. For instance, a combination of SnCl2 and TiCl3 has been shown to be a superior reagent for the deoximation of ketoximes in an aqueous solvent. researchgate.net Additionally, ferric nitrate in the presence of catalytic amounts of bromide ion provides an efficient method for the oxidative deoximation of both aldoximes and ketoximes. doi.org The search for milder, high-yielding, and inexpensive methods continues to be an active area of research. researchgate.net
Table 1: Examples of Metal Salt-Catalyzed and Oxidative Deoximation Methods
| Oxidizing Agent/Catalyst | Substrate Type | Conditions | Yield (%) | Reference |
| Cetyldimethyl benzyl ammonium cerium nitrate (CDBACN) | Aromatic and Aliphatic Oximes | Reflux | High | niscpr.res.in |
| Cetyltrimethyl ammonium cerium nitrate (CTACN) | Aromatic and Aliphatic Oximes | Reflux | High | niscpr.res.in |
| Cerium(IV) ammonium nitrate (CAN) | Aromatic and Aliphatic Oximes | Aqueous medium | Good | beilstein-journals.orgresearchgate.net |
| SnCl2/TiCl3 | Ketoximes | Aqueous THF | 99+ | researchgate.net |
| Ferric Nitrate/Br- | Aldoximes and Ketoximes | Not specified | High | doi.org |
Transoximation Reactions with Other Carbonyl Compounds
Transoximation is a chemical reaction that involves the transfer of an oximo group from an oxime to a different carbonyl compound, resulting in the formation of a new oxime and the regeneration of the original carbonyl compound. rsc.org This process is particularly useful for the synthesis of new oximes without the direct use of hydroxylamine salts, which can be explosive. rsc.orgorganic-chemistry.orgacs.org
The reaction is typically catalyzed by a Brønsted acid and proceeds under mild conditions. rsc.orgacs.org Mechanistic studies, including NMR analysis, have indicated that the reaction proceeds through the in situ generation of hydroxylamines from the successive hydrolysis of the starting oxime. rsc.org This generated hydroxylamine then reacts with the added aldehyde or ketone to form the new oxime.
This method has been successfully applied to a wide range of aldehydes and ketones, including both aromatic and aliphatic substrates, affording the corresponding nitriles in good yields when a suitable O-protected oxime is used as the transoximating agent. organic-chemistry.orgacs.org The reaction has also been demonstrated on a larger scale and in aqueous media, with the catalyst being recoverable and reusable, highlighting its potential for environmentally friendly processes. rsc.org
Table 2: Brønsted Acid-Catalyzed Transoximation
| Catalyst | Reactants | Product | Key Feature | Reference |
| Brønsted Acid | Oxime + Aldehyde/Ketone | New Oxime + Original Carbonyl | Avoids use of hydroxylamine salts | rsc.org |
| Triflic Acid (TfOH) | O-protected Oxime + Aldehyde | Nitrile | Safe alternative to explosive hydroxylamine derivatives | organic-chemistry.orgacs.org |
Radical Chemistry and Fragmentation Processes
The radical chemistry of oximes, particularly the generation and subsequent reactions of iminyl radicals, has become a significant area of research in synthetic organic chemistry. nsf.govmdpi.comrsc.org These reactive intermediates are typically formed through the fragmentation of the relatively weak N-O bond in oxime derivatives. mdpi.comrsc.orgdoaj.org
Generation and Reactivity of Iminyl Radicals from Oxime Esters and Ethers
Iminyl radicals are versatile intermediates that can be generated from various oxime derivatives, most notably oxime esters and oxime ethers. nsf.govmdpi.comcore.ac.uk These precursors are readily prepared from a wide variety of aldehydes and ketones. core.ac.uk
Oxime esters are a popular choice for generating iminyl radicals. nsf.govmdpi.com Homolysis of the N-O bond, often initiated by heat, UV irradiation, or single-electron transfer (SET), leads to the formation of an iminyl radical and an acyloxyl radical. mdpi.comsioc-journal.cn The acyloxyl radical can then undergo decarboxylation to produce a carbon-centered radical. mdpi.com
Oxime ethers also serve as effective precursors to iminyl radicals. mdpi.com The N-O bond in oxime ethers can be cleaved through hydrogen atom transfer (HAT) or SET processes to generate the desired iminyl radical. nsf.gov
The generated iminyl radicals exhibit diverse reactivity, participating in reactions such as:
Intramolecular cyclization: A key application of iminyl radicals is their participation in intramolecular cyclization reactions to form various N-heterocycles. nih.govunirioja.es
Addition to π-systems: Iminyl radicals can add to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. nsf.govresearchgate.net
Ring-opening reactions: Iminyl radicals derived from cyclic oximes can undergo ring-opening to generate distal carbon-centered radicals. nsf.gov
Hydrogen atom transfer (HAT): Iminyl radicals can participate in 1,5-HAT processes, which can be followed by cyclization. mdpi.comnih.gov
N-O Bond Fragmentation Mechanisms (e.g., Single Electron Transfer, Hydrogen Atom Transfer)
The fragmentation of the N-O bond in oximes to generate iminyl radicals can be achieved through several mechanisms, with Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) being prominent pathways. nsf.govnih.gov
Single Electron Transfer (SET): This is a common mechanism for the fragmentation of oxime esters. nsf.govnih.gov A single electron reduction of the oxime ester, often facilitated by a photocatalyst or a transition metal, forms a radical anion. nsf.govmdpi.com This radical anion then fragments, cleaving the N-O bond and releasing the iminyl radical and a carboxylate anion. nsf.govmdpi.com Both reductive and oxidative SET pathways have been explored, depending on the specific oxime derivative and catalyst used. nsf.gov For instance, photoredox catalysis using iridium complexes can initiate the SET process. mdpi.comnih.gov
Hydrogen Atom Transfer (HAT): This mechanism is particularly relevant for the fragmentation of oxime ethers. nsf.govacs.org A photocatalyst or other radical initiator can abstract a hydrogen atom, typically from a benzylic position on the ether moiety, to generate a carbon-centered radical. acs.org Subsequent fragmentation of this intermediate leads to the formation of the iminyl radical. Mechanistic studies have shown that the hydrogen atom can be circulated within the reaction system, quenching the resulting carbon radical without the need for additional reagents. acs.org
Intramolecular Cyclization Reactions Driven by Iminyl Radicals
Iminyl radicals are highly effective in mediating intramolecular cyclization reactions, providing a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. nih.govunirioja.esmdpi.comnih.govacs.org These reactions are prized for their atom economy and catalytic efficiency. sioc-journal.cn
The process typically involves the generation of an iminyl radical from a suitable precursor, such as an O-aryl oxime or an acyloxime, which then undergoes an intramolecular addition to a tethered π-system, like an alkene or an aromatic ring. nih.govunirioja.esnih.gov The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) can often be controlled by the reaction conditions and the structure of the substrate. nih.govacs.org
For example, visible-light-mediated photoredox catalysis has been employed to generate iminyl radicals from O-aryl oximes, which then undergo 5-exo-trig cyclization to form valuable five-membered N-heterocycles like pyrrolines. nih.gov The resulting carbon-centered radical can then be trapped by a hydrogen atom donor to complete the cyclization. nih.gov Similarly, the irradiation of acyloximes can generate iminyl radicals that participate in intramolecular cyclization to produce six-membered heterocyclic rings such as isoquinolines. unirioja.esnih.gov
The cyclization of iminyl radicals onto arenes can proceed via either an ortho-cyclization, leading to phenanthridine-type products, or a spiro-cyclization. beilstein-journals.org The outcome can be influenced by temperature, with ortho-cyclization being the thermodynamically favored pathway at higher temperatures. beilstein-journals.org
Table 3: Intramolecular Cyclization Reactions of Iminyl Radicals
| Precursor Type | Reaction Type | Product | Catalyst/Conditions | Reference |
| O-Aryl Oximes | Hydroimination Cyclization | Pyrrolines | Visible light, Photocatalyst (e.g., eosin (B541160) Y) | nih.gov |
| Acyloximes | Radical Cyclization | Isoquinolines | UV irradiation | unirioja.esnih.gov |
| Ethoxycarbonyl Oximes | ortho-Cyclization | Phenanthridines | Sensitized photolysis | beilstein-journals.org |
| γ,δ-Unsaturated Oxime Esters | Cascade Radical Cyclization | Phosphorylated Pyrrolines | Silver-promoted | nsf.gov |
Oxidative C-O Coupling Reactions of Aromatic Oximes
Oxidative C-O coupling reactions involving aromatic oximes provide a direct method for forming new carbon-oxygen bonds. These reactions typically involve the in-situ generation of iminoxyl radicals from the oxime, which then couple with a suitable carbon-based reaction partner. beilstein-journals.orgnih.gov
A variety of oxidizing agents can be used to generate the iminoxyl radicals, including KMnO4, Mn(OAc)3, and iron(III) perchlorate. beilstein-journals.org The carbon-based partners are often CH-acidic compounds like 1,3-dicarbonyl compounds (1,3-diketones and 1,3-ketoesters), acetonitrile, esters, and ketones. beilstein-journals.orgnih.gov
The proposed mechanism for these couplings often involves a radical pathway. The oxidizing agent first generates the iminoxyl radical from the oxime. beilstein-journals.org In parallel, the C-H reagent can also be activated, for instance, by hydrogen atom abstraction, to form a carbon-centered radical. nih.gov The subsequent coupling of the iminoxyl radical and the carbon-centered radical forms the desired C-O bond.
For example, aromatic oximes have been shown to react with esters and ketones to produce oxidative coupling products in moderate to good yields. beilstein-journals.orgnih.gov In the case of asymmetric ketones, the C-H bond at the more substituted carbon atom is preferentially cleaved. beilstein-journals.orgnih.gov This methodology has been extended to the coupling of oximes with acetonitrile, although the yields can be lower for aldoximes compared to ketoximes. beilstein-journals.orgnih.gov
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions represent powerful strategies in organic synthesis for the construction of cyclic compounds. In the context of this compound and its aromatic analogues, these reactions are particularly valuable for the synthesis of nitrogen-containing heterocycles.
Formation of N-Containing Heterocycles (e.g., Isoxazolines, Azetidines)
Aromatic aldoximes, such as this compound, are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including isoxazolines and azetidines.
Isoxazolines:
The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing isoxazolines from oximes. chemrxiv.orgmdpi.com This reaction involves the in situ generation of a nitrile oxide from the corresponding aldoxime, which then reacts with a dipolarophile, typically an alkene. chemrxiv.orgcore.ac.uk The generation of the nitrile oxide intermediate can be achieved through several methods, including the dehydrogenation of the aldoxime using various oxidizing agents like chloramine-T or diacetoxyiodobenzene. mdpi.comcore.ac.uk For instance, aromatic aldoximes can undergo oxidative dehydrogenation with chloramine-T to yield nitrile oxides, which subsequently react with chalcones to form 3,4,5-trisubstituted 4,5-dihydroisoxazolines. core.ac.uk Microwave-assisted 1,3-dipolar cycloaddition reactions of aldoximes with alkenes in the presence of an oxidant also provide a rapid route to isoxazoline (B3343090) derivatives. mdpi.com
Recent advancements have also explored electrochemical methods for the synthesis of isoxazolines from oximes. This approach offers a green alternative by avoiding the use of chemical oxidants. chemrxiv.org Mechanistic studies, including in-situ reaction monitoring and density functional theory (DFT) calculations, suggest that these electrochemical transformations may proceed through a stepwise, radical-mediated pathway rather than a concerted [3+2] cycloaddition. chemrxiv.org
The scope of the 1,3-dipolar cycloaddition is broad, accommodating various substituted aromatic aldoximes and a range of electron-deficient alkenes as dipolarophiles, including acrylates, amides, and acrylonitrile. chemrxiv.org The reaction often proceeds with high regioselectivity. researchgate.net
Azetidines:
[2+2]-Cycloadditions and Other Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.orgchemtube3d.com Beyond the 1,3-dipolar cycloadditions discussed above, aromatic oximes can participate in other pericyclic reactions, most notably [2+2]-cycloadditions.
Visible-light photocatalysis has significantly advanced the scope and applicability of [2+2] cycloadditions involving oximes. chemrxiv.org By utilizing an iridium photocatalyst, a general protocol for the synthesis of highly functionalized azetidines from oximes and olefins has been developed. chemrxiv.org Mechanistic studies point towards a triplet energy transfer mechanism, where the photocatalyst sensitizes one of the reactants, leading to a stepwise cycloaddition. chemrxiv.orgresearchgate.net This methodology is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org
DFT calculations have been employed to understand the competition between different reaction pathways in these cycloadditions. For instance, in reactions with N-alkoxy oximes, a switch from [2+2] cycloaddition to a 1,5-hydrogen atom transfer can be observed depending on the reaction conditions and substrates. nih.gov
While the Diels-Alder reaction, a [4+2] cycloaddition, is a major class of pericyclic reactions, the direct participation of simple aromatic oximes as either the diene or dienophile is less common. rsc.org However, vinyl-heteroaromatics, which can be derived from aromatic aldehydes, are known to participate in Diels-Alder reactions. core.ac.uk
C-H Functionalization Strategies Utilizing Oxime Directing Groups
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. Oxime functional groups have emerged as effective directing groups in transition-metal-catalyzed C-H activation, enabling selective functionalization of otherwise unreactive C-H bonds.
Design and Application of Oximes as Transient Directing Groups in Palladium Catalysis
Palladium-catalyzed C-H functionalization has been extensively developed, with directing groups playing a crucial role in controlling regioselectivity. nih.gov Oximes and their derivatives, such as oxime ethers, serve as powerful directing groups for the ortho-C(sp²)-H functionalization of arenes. nih.govnih.gov The nitrogen atom of the oxime coordinates to the palladium center, leading to the formation of a stable five- or six-membered cyclometalated intermediate, which positions the catalyst for selective C-H bond cleavage at the ortho position. snnu.edu.cn
For example, aliphatic aldehydes can be directly functionalized at the β-C-H bond using a transient directing group strategy. rsc.org An amino acid, such as 3-aminopropanoic acid, can react reversibly with the aldehyde to form an imine in situ. This transient imine then acts as the directing group for palladium-catalyzed C-H arylation. rsc.org While this specific example uses an amine to form an imine, the underlying principle is analogous to how a hydroxylamine could form a transient oxime directing group. The reversible nature of the TDG formation and its automatic removal upon completion of the reaction make this a highly step-economic transformation. rsc.org
O-acetyl oximes have also been demonstrated as effective transformable directing groups in palladium-catalyzed C–H functionalization reactions. nih.gov These groups are stable under the catalytic conditions and can be readily converted to other functional groups, such as ketones, alcohols, and amines, after the C-H functionalization step. nih.gov
| Directing Group Type | C-H Functionalization Reaction | Key Features |
| Oxime Ethers | Pd-catalyzed sp² and sp³ C-H acetoxylation | Effective directing group, but removal can be problematic. nih.gov |
| O-Acetyl Oximes | Pd-catalyzed sp² and sp³ C-H functionalization | Stable under reaction conditions, readily transformable post-functionalization. nih.gov |
| Transient Imines (from aldehydes and amines) | Pd-catalyzed β-C(sp³)-H arylation of aliphatic aldehydes | In situ formation and removal, high step economy. rsc.org |
Stereospecific C(sp2)-H Difluoroalkylation of (Z)-Aldoximes
The introduction of fluorine-containing groups into organic molecules is of great interest in medicinal chemistry and materials science. A notable application of C-H functionalization of oximes is the stereospecific difluoroalkylation of (Z)-aldoximes.
A visible-light-mediated method has been developed for the stereospecific C(sp²)-H difluoroalkylation of (Z)-aldoximes to produce (E)-difluoroalkylated ketoximes. rsc.orgrsc.org This reaction proceeds with retention of the oxime configuration. The process utilizes a photocatalyst, such as Ru(bpy)₃(PF₆)₂, under visible light irradiation. rsc.org
The reaction is proposed to proceed through a radical pathway. rsc.orgrsc.org A single-electron transfer (SET) from the photocatalyst to the difluoroalkyl bromide generates a difluoromethyl radical. rsc.org This radical then adds to the C=N bond of the aldoxime, followed by a C-H bond cleavage and subsequent rearomatization to yield the difluoroalkylated ketoxime product. The stereospecificity of the reaction is a key feature, ensuring that the E/Z configuration of the resulting ketoxime is controlled. rsc.org This method is applicable to a broad range of (hetero)aromatic and aliphatic (Z)-aldoximes and offers a practical and efficient route to stereospecifically difluoroalkylated oximes. rsc.orgrsc.org
Table of Reaction Conditions for Stereospecific C(sp2)-H Difluoroalkylation
| Substrate | Reagent | Photocatalyst | Base | Solvent | Product |
| (Z)-Aldoxime | BrCF₂CO₂Et | Ru(bpy)₃(PF₆)₂ | Imidazole | MeCN | (E)-Difluoroalkylated ketoxime |
Oxime Metathesis Reactions
Metathesis reactions, which involve the scrambling of chemical bonds, are powerful tools in synthetic chemistry. Oxime metathesis, a more recently explored area compared to olefin or imine metathesis, involves the exchange of substituents between two oxime molecules. nih.gov
Recent studies have demonstrated the first examples of acid-catalyzed oxime-ether metathesis reactions between aromatic oxime-ethers. nih.govrsc.org This dynamic exchange is proposed to proceed through a 4-membered cyclic intermediate, and the presence of an acid catalyst is crucial for the reaction to occur at a reasonable rate. nih.govpublons.com Computational studies support this mechanism and highlight the role of the catalyst in lowering the activation energy of the transition state. publons.comresearchgate.net
The rate of the oxime metathesis reaction can be tuned by altering the electronic properties of the substituents on the aromatic ring. nih.govpublons.com The reaction between an oxime bearing an electron-donating group (EDG) and one with an electron-withdrawing group (EWG) has been studied, and the equilibrium is typically reached within a few hours. nih.gov Importantly, under the reaction conditions, the oxime-ethers show good resistance to hydrolysis. nih.gov
In contrast to imines, which can undergo metathesis, transamination, and hydrolysis, oximes are generally more stable, particularly against hydrolysis. nih.govacs.org This stability makes oxime-based dynamic systems, such as covalent adaptable networks (CANs), more robust. nih.govpublons.com The dynamic nature of the oxime metathesis allows for the reprocessing and recycling of polymeric materials cross-linked with oxime groups. nih.govrsc.org
While acid catalysis promotes oxime metathesis, it has been observed that in certain systems, such as those involving salen-type ligands with oxime moieties (salamo ligands), the C=N bonds are remarkably stable and resistant to metathesis, even in the presence of water. acs.org This highlights the influence of the molecular architecture on the reactivity of the oxime group.
Acid-Catalyzed Dynamic Exchange of Aromatic Oxime-Ethers
The acid-catalyzed exchange between aromatic oxime-ethers is a dynamic process that proceeds via a metathesis mechanism. researchgate.netnih.gov This reaction allows for the interchange of the groups attached to the oxygen and nitrogen atoms of the oxime functionality. The process is contingent on the presence of a strong acid catalyst, such as para-toluenesulfonic acid (pTSA) or methanesulfonic acid (MSA), which facilitates the exchange by protonating the oxime-ether. researchgate.netrsc.org
The proposed mechanism, supported by both experimental and computational studies, involves the formation of a four-membered cyclic intermediate. nih.govrsc.org The reaction is initiated by the protonation of one oxime-ether molecule. Subsequently, a non-protonated oxime-ether molecule acts as a nucleophile, attacking the protonated species. This leads to the formation of the cyclic intermediate, which then fragments to yield the exchanged oxime-ether products. researchgate.netnih.gov
Kinetic studies on model systems, such as the reaction between different substituted benzaldehyde oxime ethers, have demonstrated that the exchange reaches a thermodynamic equilibrium. For instance, the reaction between 4-methoxybenzaldehyde (B44291) O-hexyl oxime and 4-nitrobenzaldehyde (B150856) O-hexyl oxime in the presence of an acid catalyst leads to the formation of two new oxime-ether products. The progress of this exchange can be monitored over time using techniques like 1H NMR spectroscopy. rsc.org
Table 1: Representative Acid-Catalyzed Oxime-Ether Exchange Reaction
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Products |
| 4-Methoxybenzaldehyde O-hexyl oxime | 4-Nitrobenzaldehyde O-hexyl oxime | p-Toluenesulfonic acid | 100 | 4-Methoxybenzaldehyde O-(but-3-ene) oxime & 4-Nitrobenzaldehyde O-hexyl oxime |
This table illustrates a typical experimental setup for studying the dynamic exchange. Data extracted from kinetic experiments on analogous systems. rsc.org
Mechanistic Implications of Substituent Effects on Exchange Kinetics
The kinetics of the acid-catalyzed oxime-ether exchange are profoundly influenced by the nature of the substituents on the aromatic ring. researchgate.net The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a crucial role in the reaction rate by affecting the stability of the intermediates and transition states. nih.gov
Computational and experimental studies have shown that electron-donating groups on the aromatic ring of the non-protonated oxime-ether enhance the nucleophilicity of the nitrogen atom's lone pair. nih.gov This increased nucleophilicity facilitates the attack on the protonated oxime-ether, thereby accelerating the exchange reaction. Conversely, electron-withdrawing groups diminish the nucleophilicity of the nitrogen, which hinders the attack and slows down the reaction rate. nih.gov
Table 2: Effect of Aromatic Substituents on Oxime Metathesis Reaction Rate
| Substituent Type on Nucleophilic Oxime | Substituent Example | Expected Effect on Reaction Rate | Rationale |
| Electron-Donating Group (EDG) | Methoxy (-OCH₃) | Increase | Increases nitrogen lone pair availability, enhancing nucleophilicity. nih.gov |
| Electron-Withdrawing Group (EWG) | Nitro (-NO₂) | Decrease | Hinders protonation and reduces nitrogen lone pair availability for nucleophilic attack. nih.gov |
| Halogen (e.g., on this compound) | Chloro (-Cl) | Decrease | Acts as an electron-withdrawing group, reducing nucleophilicity. |
This table summarizes the general trends observed for substituent effects on the kinetics of acid-catalyzed oxime-ether exchange based on mechanistic studies. nih.gov
Mechanistic Investigations and Computational Studies of 3,4 Dichlorobenzaldehyde Oxime Chemistry
Elucidation of Reaction Mechanisms for Oxime Formation
The formation of 3,4-Dichlorobenzaldehyde (B146584) oxime from 3,4-dichlorobenzaldehyde and hydroxylamine (B1172632) follows a pathway analogous to the formation of other oximes and imines, a process that can be significantly influenced by catalysts and solvent conditions. researchgate.netbham.ac.uk
Identification and Role of Key Intermediates (e.g., Imine in Oxidation Pathways)
The generally accepted mechanism for oxime formation proceeds through a two-step nucleophilic addition-elimination process. bham.ac.uk The initial step involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 3,4-dichlorobenzaldehyde. This is followed by a dehydration step to yield the final oxime product. smolecule.com
In related reactions, such as the photooxidation of benzaldehyde (B42025) oximes, iminoxyl radicals have been identified as crucial intermediates. nih.gov These radicals can be formed through an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway. nih.gov The presence of electron-withdrawing substituents, such as the chlorine atoms in 3,4-Dichlorobenzaldehyde oxime, can favor the formation of nitrile products through different intermediate pathways. nih.gov
A study on the MTO-catalyzed oxidation of 2,4-dichlorobenzaldehyde (B42875) oxime, a structurally similar compound, showed the formation of a carbamate (B1207046). thieme-connect.com This suggests that under specific oxidative conditions, intermediates other than the typical iminoxyl radical can play a significant role, potentially leading to rearrangement products. thieme-connect.com The reaction of 2,4-dichlorobenzaldehyde oxime resulted in a 10% yield of the corresponding carbamate, indicating a competition between different reaction pathways. thieme-connect.com
| Intermediate | Role in Reaction Pathway |
| Iminoxyl Radical | Key intermediate in the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. nih.gov |
| Benziminyl Radical | Formed from the deprotonation and subsequent scission of aldoxime ether radical cations, leading to benzaldehyde. nih.gov |
| Imidoyl Radical | Proposed intermediate in the formation of nitriles via hydrogen abstraction. nih.gov |
| Nitrile Oxide | Can be formed from the oxidation of oximes and rearrange to isocyanates, which are precursors to carbamates. thieme-connect.com |
Catalytic Pathways and Solvent Effects (e.g., Aniline (B41778) and Water Assisted Proton Transfer)
The formation of oximes is subject to catalysis, with both acids and bases capable of accelerating the reaction. researchgate.netresearchgate.net Aniline, in particular, has been identified as a highly effective organocatalyst for oxime formation, significantly increasing the reaction rate. researchgate.netrsc.org The catalytic mechanism of aniline involves the formation of a protonated Schiff base intermediate, which facilitates a more rapid transamination to the oxime. rsc.orgnih.gov
Water can also play a crucial role in the reaction mechanism, particularly in proton transfer steps. researchgate.net Computational studies have shown that explicit water molecules can assist in the proton transfer from the nitrogen atom to the hydroxyl group during the formation of oximes in acidic conditions. researchgate.net The use of water as a solvent is also environmentally advantageous. researchgate.net
The choice of solvent can influence reaction outcomes. For instance, in the photosensitized reactions of aldoxime ethers, the use of a nucleophilic solvent like methanol (B129727) can alter the product distribution compared to non-nucleophilic solvents like acetonitrile. nih.govresearchgate.net
Energetics of Reaction Steps and Transition States
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in determining the energetics of the reaction steps and the structures of transition states in oxime formation. researchgate.net These studies have analyzed the reaction in neutral and acidic conditions, as well as in the presence of catalysts like aniline. researchgate.net
The energetics of competing pathways, such as the formation of nitriles versus aldehydes from benzaldehyde oximes, are influenced by the oxidation potential of the oxime and the stability of the radical intermediates. nih.gov The presence of electron-withdrawing groups, as in this compound, is known to favor the formation of the nitrile product. nih.gov
Computational Modeling of Oxime Reactivity and Selectivity
Computational chemistry provides powerful tools to investigate the reactivity and selectivity of oximes at a molecular level, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Reaction Profiles and Pathways
Density Functional Theory (DFT) has been widely employed to study various aspects of benzaldehyde oxime chemistry. researchgate.netnih.govresearchgate.net DFT calculations, using functionals like B3LYP with basis sets such as 6-31G*, have been used to determine properties like charge densities, which can help to rule out or support proposed reaction mechanisms. nih.govresearchgate.net
For example, in the study of the photooxidation of aldoxime ethers, DFT calculations of charge densities on the iminyl proton helped to deem an alternative electron transfer pathway as not viable. nih.gov Furthermore, DFT has been used to calculate O-H bond dissociation energies (BDEs) of oximes, which are crucial for understanding their reactivity in hydrogen atom transfer reactions. researchgate.net
Recent studies have utilized advanced DFT methods like M06 and R2scan-3c to investigate reaction mechanisms, including those of 1,3-dipolar cycloadditions involving oxime-related compounds and metathesis reactions of oximes. rsc.orgmdpi.comnih.gov These calculations provide detailed reaction profiles, including the energies of reactants, intermediates, transition states, and products.
A summary of DFT methods and their applications in studying oxime chemistry is presented below:
| DFT Method | Application | Reference |
| B3LYP/6-31G * | Calculation of charge densities to evaluate reaction pathways. | nih.govresearchgate.net |
| B3LYP/6-31++G(d,p) | Investigation of thermodynamic and kinetic aspects of related reactions. | researchgate.net |
| M06/6-311++G /** | Study of metal-catalyzed cycloaddition reactions. | mdpi.com |
| R2scan-3c | Calculation of Gibbs free energies for reaction profiles of oxime metathesis. | rsc.org |
Application of Solvation Models in Simulating Reaction Environments
To accurately model chemical reactions in solution, it is essential to account for the effects of the solvent. Computational studies on oxime chemistry often incorporate solvation models to simulate the reaction environment. researchgate.net
The use of a solvation model was crucial in a DFT study on the mechanism of oxime formation, where the energetics of the reaction steps were analyzed in the presence of a solvent. researchgate.net Explicit solvent molecules, particularly water, have also been included in calculations to study their direct participation in proton transfer steps. researchgate.net The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, provides a more realistic picture of the reaction energetics and pathways in solution.
Analysis of Activation Energies, Geometries, and Stereochemical Outcomes
The reactivity and stereochemical outcomes of reactions involving this compound are fundamentally governed by the activation energies of the transition states and the geometries of the intermediates. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these aspects for oxime chemistry in general.
For instance, in reactions like the intramolecular oxime transfer, DFT calculations have shown that the process involves several equilibrium steps. acs.org The computed activation barrier for such a transfer reaction was found to be approximately 27 kcal/mol, which is consistent with the slow observed reaction rates. acs.org The highest energy barriers along the reaction pathway are typically associated with water-addition and -expulsion steps. nih.govacs.org
The geometry of oximes and their corresponding radicals is a critical factor in their reactivity. Oxime radicals possess an angular CNO fragment, and for substituted benzaldehyde oximes, this leads to the existence of E and Z isomers. researchgate.net The isomerization between these radical isomers is significantly easier than for the parent oximes. researchgate.net The bond dissociation enthalpy (BDE) of the O-H bond in oximes is a key parameter affecting the ease of radical generation. beilstein-journals.org Computational studies have established that the O-H BDE decreases with an increase in the steric bulk of substituents at the C=NOH fragment, which correlates with changes in the C=N–O angle upon radical formation. beilstein-journals.org
The stereochemical outcome of reactions at the oxime functional group is highly dependent on the reaction conditions and the nature of the reactants. For example, the formation of oximes from aldehydes can be highly stereoselective, yielding predominantly the E-isomer under certain catalytic conditions.
Table 1: Key Parameters in Oxime Reactivity
| Parameter | Significance | Typical Findings from Computational Studies |
| Activation Energy (ΔG‡) | Determines the reaction rate. | Water-addition/expulsion steps often have the highest barriers in transfer reactions. nih.govacs.org |
| O-H Bond Dissociation Enthalpy | Influences the ease of iminoxyl radical formation. | Decreases with increased steric bulk near the oxime group. beilstein-journals.org |
| Isomer Geometry | Affects stability and reaction pathways. | E and Z isomers exist for both oximes and their radicals; isomerization is faster for radicals. researchgate.net |
Mechanistic Insights into Complex Transformations
Photoinduced Electron Transfer (PET) Processes in Oxime Ether Radical Cations and Subsequent Cyclization
Photoinduced electron transfer (PET) is a powerful method for initiating reactions of oximes and their ethers. nih.gov In this process, a photosensitizer, upon excitation by light, abstracts an electron from the oxime ether, generating a radical cation. researchgate.net For benzaldehyde oxime ethers, PET leads to the formation of the corresponding radical cations, which can then undergo several follow-up reactions depending on the solvent and the structure of the oxime ether. researchgate.net
The reaction of an oxime with a photosensitizer like triplet chloranil (B122849) proceeds via an electron-transfer mechanism if the free energy for electron transfer is favorable (typically when the oxime's oxidation potential is below 2.0 V). nih.gov This initial electron transfer creates the oxime radical cation and the sensitizer's radical anion. researchgate.net
Once formed, the radical cation can participate in cyclization reactions. For example, iminyl radicals, which can be generated from oximes, are known to undergo 5-exo-trig cyclization to form C-centered radicals. beilstein-journals.org This type of cyclization is a key step in various synthetic transformations. While specific studies on the PET-induced cyclization of this compound ethers are not prevalent, the general mechanism involves the formation of the radical cation, which can then undergo intramolecular cyclization if a suitable tethered π-system is present. The process is often terminated by a hydrogen atom abstraction or other radical quenching steps. acs.org
Intramolecular Oxime Transfer Reaction Mechanisms
The intramolecular transfer of an oxime group to form heterocyclic structures like isoxazolines has been the subject of detailed computational analysis. nih.govacs.org These studies, using DFT methods, provide a deep understanding of the reaction mechanism, which is directly applicable to substituted benzaldehydes like the 3,4-dichloro derivative.
The reaction mechanism is characterized by a series of equilibrium steps that can be catalyzed by either acid or base. acs.org The key steps in the transformation are:
Initial proton transfer steps to form reactive intermediates.
A nucleophilic attack leading to a carbinolamine-like intermediate.
Mechanistic Analysis of Radical Generation and Fragmentation
Radicals derived from this compound, such as iminoxyl and iminoyl radicals, are key intermediates in many of its transformations. These radicals can be generated through various means, including oxidation or photosensitization. researchgate.netnih.gov
The photosensitized reaction of benzaldehyde oximes can lead to two main types of radical intermediates:
Iminoxyl radicals: These are formed via an electron transfer-proton transfer (ET-PT) sequence for oximes with low oxidation potentials, or via a direct hydrogen atom transfer (HAT) for those with higher oxidation potentials. nih.gov
Iminoyl radicals: These are proposed to form from direct hydrogen atom abstraction or an ET-PT sequence. nih.gov
The subsequent fragmentation of these radicals determines the final product distribution. Iminoxyl radicals are key intermediates in the pathway leading to the regeneration of the corresponding aldehyde (3,4-Dichlorobenzaldehyde). In contrast, the fragmentation of iminoyl radicals leads to the formation of nitriles (3,4-Dichlorobenzonitrile). nih.gov
The presence of electron-withdrawing substituents, such as the two chlorine atoms in this compound, favors the formation of the nitrile product. nih.gov This is because these substituents stabilize the transition state leading to the iminoyl radical and its subsequent fragmentation.
Table 2: Radical Intermediates and Their Fragmentation Products
| Radical Intermediate | Generation Pathway | Primary Fragmentation Product | Influence of Substituents |
| Iminoxyl Radical | ET-PT or HAT from O-H bond | Aldehyde | Favored by electron-donating groups |
| Iminoyl Radical | Direct H-abstraction or ET-PT | Nitrile | Favored by electron-accepting groups nih.gov |
Understanding Catalytic Cycles in Transition Metal-Mediated Processes (e.g., Pd-catalyzed C-H hydroxylation, MTO-catalyzed oxidations)
Palladium-Catalyzed C-H Hydroxylation:
The direct ortho C-H hydroxylation of benzaldehydes, including 3,4-Dichlorobenzaldehyde, can be achieved using palladium catalysis. acs.org A plausible catalytic cycle involves the use of a transient directing group (TDG), which reversibly binds to the aldehyde to direct the palladium catalyst to the ortho C-H bond.
A representative catalytic cycle for the Pd-catalyzed ortho-hydroxylation of 3,4-Dichlorobenzaldehyde is as follows:
Condensation: The aldehyde reacts with an amino acid-based transient directing group (e.g., 2-amino-4-chlorobenzoic acid) to form an imine. acs.org
C-H Activation: The imine coordinates to a Pd(II) catalyst, facilitating the ortho C-H activation to form a five-membered palladacycle intermediate. thieme-connect.com
Oxidation: The Pd(II) center is oxidized to Pd(IV) by a suitable oxidant (e.g., an electrophilic F+ reagent). acs.org
Reductive Elimination: A nucleophile (derived from p-toluenesulfonic acid as an oxygen source) attacks the Pd(IV) center, leading to reductive elimination that forms a C-O bond and regenerates a Pd(II) species. acs.org
Hydrolysis: The resulting tosylated intermediate is hydrolyzed under the acidic reaction conditions to yield the final hydroxylated product, and the transient directing group is released to re-enter the catalytic cycle. acs.org
This process allows for the selective functionalization of a typically unreactive C-H bond, providing direct access to valuable substituted phenols. whiterose.ac.uk
MTO-Catalyzed Oxidations:
Methyltrioxorhenium (MTO) is a highly versatile catalyst for a wide range of oxidation reactions, often using hydrogen peroxide as the terminal oxidant. organic-chemistry.org While specific studies on the MTO-catalyzed oxidation of this compound are limited, the reactivity of MTO with related functional groups provides insight into potential mechanistic pathways.
For instance, MTO catalyzes the oxidation of aldehyde N,N-dimethylhydrazones to nitriles. rsc.org A plausible catalytic cycle for the oxidation of an oxime would involve:
Catalyst Activation: MTO reacts with hydrogen peroxide to form a highly active diperoxo-rhenium complex.
Oxygen Transfer: This active species then acts as an electrophilic oxygen transfer agent. It could potentially oxidize the oxime nitrogen or facilitate an oxidative cleavage/rearrangement.
Decomposition/Rearrangement: The resulting intermediate would then decompose to form the final oxidized product, such as the corresponding nitrile or aldehyde, and regenerate the MTO catalyst.
The chemoselectivity of MTO-catalyzed oxidations can be finely tuned by the addition of N-donor ligands like pyridine (B92270) or pyrazole, which modify the reactivity of the rhenium center. organic-chemistry.org
Structural Characterization and Advanced Spectroscopic Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are fundamental in determining the structural features of 3,4-dichlorobenzaldehyde (B146584) oxime. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of individual protons and carbon atoms, while Infrared (IR) spectroscopy identifies characteristic functional groups and intermolecular interactions. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Conformational and Configurational Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the structure of 3,4-dichlorobenzaldehyde oxime. The chemical shifts (δ) in the NMR spectra provide detailed information about the electronic environment of the nuclei, and coupling constants (J) reveal connectivity between adjacent atoms.
In the ¹H-NMR spectrum of 3,4-dichlorobenzaldehyde, the aldehyde proton typically appears as a singlet around 9.96 ppm. The aromatic protons exhibit signals in the range of 7.64 to 7.96 ppm, with coupling constants that help assign their positions on the dichlorinated ring. For the oxime derivative, the proton of the oxime group (N-OH) is observed as a singlet, and the imine proton (CH=N) also gives a characteristic singlet. chemicalbook.com For instance, one study reported the imine proton of an oxime at a chemical shift between 8 and 10 ppm.
The ¹³C-NMR spectrum complements the ¹H-NMR data. The carbon atom of the aldehyde group in 3,4-dichlorobenzaldehyde is typically found at a distinct chemical shift. Upon formation of the oxime, the chemical shift of this carbon (now part of the C=N-OH group) changes, confirming the conversion. The carbon atoms of the aromatic ring show signals in the aromatic region of the spectrum, and their specific shifts are influenced by the positions of the chlorine substituents.
Table 1: Representative NMR Data for 3,4-Dichlorobenzaldehyde and its Oxime Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,4-Dichlorobenzaldehyde | ¹H | 9.959 | s | |
| ¹H | 7.961 | d | J(B,C)=1.8 | |
| ¹H | 7.728 | dd | J(C,D)=8.2 | |
| ¹H | 7.641 | d | ||
| This compound | ¹H | ~8-10 | s |
Note: Specific chemical shifts for the oxime can vary depending on the solvent and experimental conditions. The data for 3,4-dichlorobenzaldehyde is based on a spectrum recorded in CDCl₃. chemicalbook.com The oxime proton chemical shift is a general range based on typical values for similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and analyzing intermolecular interactions like hydrogen bonding. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The transformation of 3,4-dichlorobenzaldehyde to its oxime is clearly observable in the IR spectrum. The strong absorption band characteristic of the C=O stretching vibration in the aldehyde (typically around 1700 cm⁻¹) disappears and is replaced by bands corresponding to the C=N and O-H stretching vibrations of the oxime group. The C=N stretching vibration in oximes typically appears in the region of 1685–1620 cm⁻¹. asianpubs.org The O-H stretching vibration of the oxime hydroxyl group gives rise to a broad band, usually in the range of 3600–3100 cm⁻¹, the broadening of which is indicative of hydrogen bonding.
The presence of intermolecular hydrogen bonds in the solid state can be inferred from the shift and shape of the O-H absorption band. In concentrated solutions or the solid state, the O-H band is often broad and shifted to lower frequencies compared to the sharp band of a free, non-hydrogen-bonded O-H group observed in dilute solutions of nonpolar solvents.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Oxime) | Stretching (H-bonded) | 3600 - 3100 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=N (Oxime) | Stretching | 1685 - 1620 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-Cl | Stretching | 850 - 550 |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotope peaks (M+2 and M+4) with relative intensities determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl). This isotopic pattern is a definitive indicator of the number of chlorine atoms in the molecule.
Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic oximes may include the loss of small molecules such as OH, H₂O, or HCN, as well as cleavage of the C-C bond between the aromatic ring and the oxime group. The analysis of these fragment ions helps to confirm the structure of the molecule. For instance, high-resolution mass spectrometry (HRMS) can be used to calculate the exact mass of the molecular ion, which for a derivative of this compound was found to be in agreement with the calculated value. researchgate.net
Solid-State Structural Determination
While spectroscopic methods provide invaluable information about molecular structure, X-ray diffraction crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state.
X-ray Diffraction Crystallography of this compound and its Derivatives
X-ray crystallography is the gold standard for determining the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, it is possible to determine the exact coordinates of each atom in the unit cell. This information allows for the precise measurement of bond lengths, bond angles, and torsion angles.
Studies on derivatives of dichlorobenzaldehyde oximes have utilized X-ray crystallography to confirm their molecular structures. google.com For example, the crystal structure of a derivative, 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, which can be synthesized from a dichlorobenzaldehyde oxime precursor, was determined to have a monoclinic crystal system. google.com Such analyses provide unambiguous proof of the molecular connectivity and stereochemistry.
Analysis of Molecular Conformation, Torsion Angles, and Dihedral Angles
Crystallographic data allows for a detailed analysis of the molecule's conformation, which is described by the torsion or dihedral angles between different parts of the molecule. For instance, the planarity of the aromatic ring and the orientation of the oxime group relative to the ring can be precisely determined.
Spectroscopic Studies of Metal Complexes Incorporating Oxime Ligands
The coordination of this compound to metal ions induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complexes.
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within metal complexes. libretexts.org The free this compound ligand typically exhibits intense absorption bands in the UV region, corresponding to π-π* transitions of the benzene (B151609) ring and the C=N group of the oxime. researchgate.netmdpi.com
Upon complexation with a metal ion, these intraligand transition bands may shift, and new bands can appear in the visible region. For instance, in a dinuclear copper(II) complex with a salamo-like ligand, the π-π* transition of the oxime group disappears upon coordination, indicating the involvement of the oxime nitrogen in bonding to the copper ion. mdpi.com Concurrently, a new absorption peak may emerge, which is attributed to a ligand-to-metal charge transfer (LMCT) transition. mdpi.com
The d-d transitions of the metal ion, though often weak, provide information about the coordination geometry. The position and number of these bands are characteristic of the electronic configuration of the metal and the symmetry of the ligand field around it. For example, electronic spectra and magnetic susceptibility measurements can suggest a square planar or octahedral geometry for metal complexes of oximes. ripublication.com
Table of Typical UV-Vis Spectral Data for Oxime Metal Complexes
| Complex Type | Transition | Typical Wavelength Range (nm) |
|---|---|---|
| Free Oxime Ligand | π-π* (Benzene) | 250-280 researchgate.net |
| Free Oxime Ligand | π-π* (C=N) | 320-350 researchgate.netresearchgate.net |
| Metal-Oxime Complex | Shifted Intraligand | Shifted from original positions asianpubs.org |
| Metal-Oxime Complex | Ligand-to-Metal Charge Transfer (LMCT) | 380-500 mdpi.com |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is an indispensable technique for studying metal complexes with unpaired electrons (paramagnetic centers), such as those of copper(II). koreascience.kr The ESR spectrum provides detailed information about the electronic ground state, the symmetry of the coordination environment, and the nature of the metal-ligand bond. researchgate.netnih.gov
For copper(II) complexes of oxime ligands, ESR spectra, whether recorded on polycrystalline samples at room temperature or on frozen solutions at 77K, often exhibit an axial symmetry. researchgate.netkoreascience.kr This is characterized by two g-values, g|| and g⊥. A pattern where g|| > g⊥ > 2.0 is indicative of a d(x²-y²) ground state, which is typical for square planar or tetragonally distorted octahedral copper(II) complexes. koreascience.krresearchgate.net The values of these parameters can also give an indication of the covalent character of the metal-ligand bond. researchgate.net In some cases, hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2) can be observed, providing further structural details. koreascience.kr
Representative ESR Data for a Copper(II)-Oxime Complex | Parameter | Typical Value | Interpretation | | :--- | :--- | :--- | | g|| | > 2.1 | Axial symmetry, electron in d(x²-y²) orbital koreascience.kr | | g⊥ | ~2.04-2.06 | Axial symmetry koreascience.kr | | A|| (G) | ~95-170 | Hyperfine coupling constant, indicates covalent character koreascience.krresearchgate.net |
Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which is crucial for determining its spin state and, by extension, its geometry. researchgate.net For example, a mononuclear copper(II) (d⁹) complex is expected to have a magnetic moment corresponding to one unpaired electron. Deviations from this value can suggest the presence of magnetic interactions, such as antiferromagnetic or ferromagnetic coupling, in binuclear or polynuclear complexes. lasalle.edu
Molar conductivity measurements are used to determine the ionic or non-ionic (non-electrolytic) nature of the complexes in solution. elsevier.es Low molar conductance values for complexes dissolved in solvents like DMF typically indicate that the anions are coordinated to the metal center and the complex is a non-electrolyte. researchgate.netscispace.comnih.gov This helps to distinguish between coordinated and counter-ion anions. elsevier.es
| Measurement | Information Provided | Typical Finding for Neutral Oxime Complexes |
| Magnetic Susceptibility | Number of unpaired electrons, spin state, magnetic coupling | Corresponds to the expected number of unpaired electrons for the metal ion researchgate.net |
| Molar Conductivity | Ionic vs. non-ionic nature | Low values, indicating non-electrolytic character scispace.comnih.gov |
Thermal Analysis Techniques
Thermal analysis methods are employed to study the decomposition of materials as a function of temperature, yielding information on their thermal stability and the composition of the intermediate and final decomposition products.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. For metal complexes of oximes, TGA curves reveal the temperatures at which different parts of the molecule are lost. The thermal stability of these complexes is influenced by the specific metal ion. akjournals.com
The decomposition often occurs in distinct steps. For instance, hydrated complexes will first show a mass loss corresponding to the removal of water molecules. scispace.com Subsequent steps may involve the loss of the organic ligand fragments. dergipark.org.tr The final residue at high temperatures is typically the most stable metal oxide. dergipark.org.tr The profile of the TGA curve, including the onset temperature of decomposition, can be used to compare the thermal stabilities of different metal complexes. akjournals.comrsc.org For example, the thermal stability of some 2-hydroxyaryloximate complexes was found to follow the order Pd>Ni>Cu. akjournals.com
Illustrative TGA Decomposition Stages for a Hypothetical Metal-Oxime Complex
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 80 - 150 | Corresponds to nH₂O | Loss of coordinated or lattice water molecules scispace.com |
| 200 - 400 | Corresponds to ligand fragments | Initial decomposition of the organic ligand dergipark.org.tr |
| 400 - 650 | Corresponds to remaining organic part | Further fragmentation of the ligand dergipark.org.tr |
Coordination Chemistry and Metal Complexation of 3,4 Dichlorobenzaldehyde Oxime Derivatives
Role of Oximes as Ligands in Metal Complex Synthesis
Oximes are highly effective and versatile ligands in the synthesis of metal complexes for several reasons. Derived from aldehydes and ketones through a straightforward reaction with hydroxylamine (B1172632), a vast library of oximes with varied structural and electronic features is readily available for applications in coordination chemistry. bohrium.comingentaconnect.com The oxime group (C=N-OH) is a poor donor on its own but becomes a potent chelating agent when it is part of a larger molecule that allows for the formation of a stable chelate ring. researchgate.net
The versatility of oximes as ligands stems from their ability to coordinate with metal ions in multiple ways. researchgate.net They can act as neutral molecules or, upon deprotonation of the hydroxyl group, as anionic ligands (oximates). This dual nature allows for the formation of a wide range of complexes with different charges and properties. at.ua The nitrogen atom of the oxime group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Furthermore, the oxygen atom can also participate in bonding, particularly in the deprotonated oximato form, leading to chelation. researchgate.net This chelation enhances the stability of the resulting metal complexes.
Oxime ligands can be N-coordinated, which can lead to a significant decrease in the pKa values of the oxime's OH group, facilitating the conversion of the oxime ligand into an oximato species. at.ua This property is crucial in designing complexes with specific reactivity. The ability to form hydrogen bonds is another key feature of oxime ligands, enabling the construction of supramolecular assemblies and extended networks. at.uascispace.com Due to their robust coordinating properties and the ease with which their steric and electronic properties can be modified, oximes are considered competitive alternatives to other common ligands, such as phosphines, in organometallic chemistry and catalysis. researchgate.net
Design and Synthesis of Metal-Oxime Complexes
The design and synthesis of metal complexes using oxime-based ligands is a field of active research, driven by the potential applications of these complexes in areas such as catalysis and materials science. researchgate.net The process typically involves the reaction of a suitable metal salt with the oxime-containing ligand in an appropriate solvent.
Development of Bidentate and Multidentate Schiff Base Ligands from Dichlorobenzaldehyde Derivatives
Schiff bases, compounds containing an imine or azomethine group (C=N), are among the most widely used ligands in coordination chemistry. When a Schiff base also contains an oxime group, the resulting ligand often exhibits enhanced coordinating ability. ijcrt.org Ligands derived from dichlorobenzaldehyde, such as 3,4-dichlorobenzaldehyde (B146584), are of particular interest. The chlorine substituents can influence the electronic properties of the ligand and, consequently, the resulting metal complex.
Bidentate and multidentate Schiff base ligands can be synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. nih.govmdpi.com For instance, new asymmetric bidentate Schiff base ligands have been synthesized from the condensation reaction between 2,4-dichlorobenzaldehyde (B42875) and diamines like 1,3-pentanediamine. researcher.life Similarly, Schiff bases have been prepared by reacting 3,5-dichlorosalicylaldehyde with various amines, such as 4-bromoaniline and 4-aminobenzoic acid, to create bidentate ligands that can coordinate with transition metals like Co(II), Cu(II), Mn(II), and Zn(II). internationaljournalcorner.com These reactions typically yield stable, often crystalline, products that can be readily characterized. internationaljournalcorner.comresearchgate.net
The table below summarizes examples of Schiff base ligands derived from dichlorobenzaldehyde derivatives and the resulting metal complexes.
| Aldehyde Precursor | Amine Precursor | Resulting Ligand Type | Metal Ion | Resulting Complex |
| 2,4-Dichlorobenzaldehyde | 1,3-Pentanediamine | Asymmetric Bidentate Schiff Base | Cd(II) | [Cd(L)I] |
| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | Bidentate Schiff Base | Co(II), Cu(II), Mn(II), Zn(II) | [M(L)2] |
| 3,5-Dichlorosalicylaldehyde | 4-Aminobenzoic Acid | Bidentate Schiff Base | Co(II), Cu(II), Mn(II), Zn(II) | [M(L)2] |
| 2,4-Dichlorobenzaldehyde | 2,4-Dinitrophenylhydrazine | Bidentate Hydrazone Schiff Base | Co(II), Cu(II), Ni(II), Zn(II) | [M(L)Cl2] |
This table is generated based on data from scientific sources. researcher.lifeinternationaljournalcorner.comresearchgate.net
Formation of Mononuclear and Binuclear Metal Complexes
Depending on the structure of the ligand and the reaction conditions, both mononuclear and binuclear metal complexes can be formed. Mononuclear complexes contain a single metal center coordinated to one or more ligands. For example, imine-oxime ligands have been shown to form mononuclear complexes with Cu(II), Co(II), Ni(II), V(IV), and Zn(II). researchgate.net In many cases, these ligands act as dibasic bidentate ligands towards a single metal ion. researchgate.net
Binuclear complexes, containing two metal centers, can be formed with polydentate Schiff-base oxime ligands. These ligands possess distinct coordination sites that can bind to two separate metal ions, often bridged by a part of the ligand, such as a phenoxy group. The formation of such complexes is of interest for studying magnetic interactions between metal centers. For instance, a polydentate Schiff-base oxime ligand derived from 2,6-diformyl-4-methyl phenol and ethylenediamine was used to synthesize binuclear complexes of Mn(II), Fe(II), Co(II), and Cu(II). The study of Co(II) complexes with oxime-containing Schiff bases in solution has also revealed the formation of both mononuclear and dinuclear species. mdpi.com
Structural and Electronic Properties of Metal-Oxime Coordination Compounds
The properties of metal-oxime complexes are intrinsically linked to their structure and the nature of the bonding between the metal and the ligand.
Characterization of Coordination Geometry and Bonding Modes
The coordination geometry around a central metal ion, which describes the spatial arrangement of the ligands, is a critical factor determining the properties of a complex. igem.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. igem.org The coordination number—the number of donor atoms bonded to the metal—and the nature of the ligand dictate the preferred geometry. igem.org
A variety of spectroscopic and analytical techniques are employed to characterize the structure and bonding in these complexes.
Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and N-O (oxime) bonds, upon complexation provide evidence of their involvement in bonding to the metal ion. mdpi.comcabidigitallibrary.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry of the complex. The positions and intensities of the d-d transitions and charge-transfer bands are characteristic of the coordination environment of the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. researchgate.netresearchgate.net
Studies on various Schiff base-oxime complexes have revealed different coordination modes. For example, in some complexes, the Schiff base acts as a bidentate ligand, coordinating through the azomethine nitrogen and a sulfur atom. cabidigitallibrary.org In others, coordination occurs through the azomethine nitrogen and a carbonyl or phenolic oxygen. mdpi.com Oximes themselves can coordinate in several ways, with N-coordination being very common, sometimes accompanied by O-coordination from the deprotonated hydroxyl group to form a chelate ring. researchgate.net
Influence of Ligand Structure on Metal Center Properties
The electronic and steric properties of the ligand play a crucial role in determining the properties of the metal center in a complex. By systematically modifying the ligand structure, it is possible to fine-tune the properties of the resulting metal complex.
The introduction of electron-withdrawing or electron-donating substituents on the aromatic rings of the ligand can alter the electron density at the coordinating atoms. For example, the dichloro-substituents on the benzaldehyde (B42025) ring are electron-withdrawing, which can affect the donor strength of the ligand and influence the electronic properties and redox potential of the metal center.
The steric bulk of the ligand can also have a significant impact. Bulky substituents near the coordination site can influence the coordination number and geometry of the complex, potentially stabilizing unusual geometries or preventing the formation of higher-coordinate species. acs.org For instance, in phenolic oxime complexes of Cu(II) and Ni(II), the steric bulk of peripheral alkyl groups was found to control the intermolecular interactions, leading to either isolated molecules or π-stacked structures. acs.orgresearchgate.net
Furthermore, the ligand framework can stabilize unusual oxidation states of the metal. Oxime-containing ligands are particularly noted for their ability to stabilize higher oxidation states, such as Ni(III) or Cu(III). xavier.edu The strong sigma-donating ability of the deprotonated oxime group helps to stabilize the electron-deficient high-valent metal center. This property is of great interest for the development of new catalysts for oxidation reactions.
Catalytic Applications of Metal-Oxime Complexes
The coordination of 3,4-dichlorobenzaldehyde oxime to metal centers can yield complexes with significant catalytic potential in a variety of organic transformations. The inherent electronic properties of the ligand, modified by the presence of two electron-withdrawing chlorine atoms on the aromatic ring, play a crucial role in modulating the catalytic activity of the corresponding metal complex.
Exploration of Catalytic Activity in Organic Transformations
While direct catalytic applications of metal complexes derived specifically from this compound are not extensively documented, the broader class of metal-oxime complexes, particularly those of palladium, has demonstrated considerable efficacy in several key organic reactions. These complexes often serve as robust precatalysts that can be readily activated under reaction conditions.
Palladium(II) complexes featuring phosphino-oxime ligands have been identified as active catalysts for the rearrangement of aldoximes to primary amides and the dehydration of aldoximes to nitriles. rsc.orguniovi.es In these transformations, the choice of solvent plays a critical role in directing the reaction pathway. For instance, in aqueous media, the palladium-catalyzed reaction of various aldoximes can lead to the clean conversion into the corresponding primary amides. rsc.orguniovi.es Conversely, conducting the reaction in a solvent such as acetonitrile can selectively yield nitriles. rsc.orguniovi.es It is proposed that palladium nanoparticles are the active catalytic species in these rearrangement processes. rsc.orguniovi.es
Furthermore, palladacycles derived from oximes have shown exceptional activity as catalysts in cross-coupling reactions, a cornerstone of modern synthetic chemistry. researchgate.net These reactions, including the Mizoroki-Heck and Suzuki-Miyaura couplings, are fundamental for the formation of carbon-carbon bonds. researchgate.netmdpi.com The stability and catalytic efficiency of these palladacycles make them attractive for such applications. researchgate.net
Based on these precedents, it is plausible that metal complexes of this compound, particularly with palladium, could exhibit catalytic activity in similar transformations. The specific reaction conditions, such as temperature, solvent, and the nature of the base, would likely have a significant impact on the catalytic performance.
Table 1: Potential Catalytic Applications of Metal-Oxime Complexes in Organic Transformations
| Organic Transformation | Catalyst Type | Potential Product(s) | Key Reaction Conditions |
| Aldoxime Rearrangement | Palladium(II)-phosphine-oxime complexes | Primary Amides | Water as solvent, 100 °C |
| Aldoxime Dehydration | Palladium(II)-phosphine-oxime complexes | Nitriles | Acetonitrile as solvent |
| Mizoroki-Heck Reaction | Oxime-derived palladacycles | Substituted Alkenes | Varies (e.g., base, solvent, temperature) |
| Suzuki-Miyaura Coupling | Oxime-derived palladacycles | Biaryls | Varies (e.g., base, solvent, temperature) |
Electronic Properties and Their Role in Catalysis
The electronic nature of the this compound ligand is a key determinant of the catalytic behavior of its metal complexes. The two chlorine atoms on the benzaldehyde ring are electron-withdrawing groups, which can significantly influence the electron density at the metal center.
The presence of electron-withdrawing substituents on the ligand can impact both the antimicrobial and catalytic activities of the resulting metal complexes. researchgate.net In the context of catalysis, these electronic effects can be complex. On one hand, electron-withdrawing groups can enhance the electrophilicity of the metal center, which may be beneficial for certain catalytic steps. For instance, in Schiff base palladium complexes, the introduction of electron-withdrawing groups has been noted to affect catalytic performance. researchgate.net The 4-nitrophenyl group, another electron-withdrawing substituent, has been shown to enhance the acidity of the imine proton in Schiff bases, thereby influencing the electronic environment of the metal center and potentially increasing its reactivity. nih.gov This modification can lead to enhanced catalytic activity by stabilizing the metal center through inductive and resonance effects. nih.gov
On the other hand, the introduction of bulky electron-withdrawing groups can also introduce steric hindrance around the metal center. researchgate.net This increased steric bulk can sometimes have a detrimental effect on catalytic activity by impeding substrate access to the active site. researchgate.net For example, in the Heck reaction catalyzed by certain palladium complexes, the presence of electron-withdrawing groups was found to increase the steric effect, leading to a reduction in catalytic activity. researchgate.net
Therefore, the role of the electronic properties of this compound in catalysis is a balance between these electronic and steric factors. The precise impact on a given catalytic transformation will depend on the specific reaction mechanism and the nature of the metal center.
Table 2: Influence of Electronic Properties on Catalysis
| Property | Effect of Electron-Withdrawing Groups (e.g., -Cl) | Potential Impact on Catalysis |
| Electron Density at Metal Center | Decreased | May enhance electrophilicity of the metal, potentially accelerating certain catalytic steps. |
| Ligand Acidity | Increased | Can influence the electronic environment and stability of the metal complex. nih.gov |
| Steric Hindrance | Potentially Increased | May hinder substrate approach to the catalytic site, potentially reducing reaction rates. researchgate.net |
| Overall Catalytic Activity | Dependent on the specific reaction | A balance of electronic and steric effects determines the ultimate catalytic performance. |
Applications of 3,4 Dichlorobenzaldehyde Oxime in Advanced Organic Synthesis and Materials Science
Precursors for Diverse Nitrogen-Containing Organic Compounds
The oxime group of 3,4-dichlorobenzaldehyde (B146584) oxime is a gateway to numerous nitrogenous functional groups. Through carefully selected reaction pathways, it can be efficiently converted into amides, hydroximinoyl chlorides, nitrones, and nitriles, as well as reduced to form amines and their derivatives.
Amides via Beckmann Rearrangement: The conversion of aldoximes to primary amides is accomplished through the Beckmann rearrangement. This reaction is typically catalyzed by acid and involves the rearrangement of the group anti-periplanar to the hydroxyl group on the nitrogen atom. For 3,4-dichlorobenzaldehyde oxime, this process yields 3,4-dichlorobenzamide. The reaction proceeds by protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of the aryl group to the electron-deficient nitrogen atom, which, after tautomerization of the resulting nitrilium ion intermediate, affords the final amide product. A variety of acidic catalysts can be employed for this transformation.
Hydroximinoyl Chlorides: These compounds are valuable intermediates, particularly for the generation of nitrile oxides. This compound can be converted to 3,4-dichlorobenzohydroximoyl chloride through reaction with chlorinating agents. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF).
Nitrones: Nitrones, or imine N-oxides, are 1,3-dipoles that are highly useful in cycloaddition reactions. While various methods exist for nitrone synthesis, their formation from oximes can be achieved through oxidation or by reaction with specific alkylating or arylating agents. The direct oxidation of the oxime nitrogen can lead to the corresponding nitrone.
Nitriles: The dehydration of aldoximes provides a direct route to nitriles. This transformation can be achieved using a wide range of dehydrating agents. For this compound, this reaction results in the formation of 3,4-dichlorobenzonitrile. The choice of reagent can be critical to ensure mild conditions and high yields, avoiding side reactions.
Table 1: Synthetic Transformations of this compound
| Target Compound | Reaction Type | Typical Reagents/Catalysts | Product |
|---|---|---|---|
| Amide | Beckmann Rearrangement | H₂SO₄, PCl₅, TsCl | 3,4-Dichlorobenzamide |
| Hydroximinoyl Chloride | Chlorination | N-Chlorosuccinimide (NCS) | 3,4-Dichlorobenzohydroximoyl Chloride |
| Nitrone | Oxidation | Varies | N-(3,4-Dichlorobenzylidene)methanamine oxide |
| Nitrile | Dehydration | SOCl₂, Ac₂O, Burgess reagent | 3,4-Dichlorobenzonitrile |
The reduction of the oxime functionality is a fundamental method for the synthesis of primary amines. byjus.com this compound can be reduced to (3,4-dichlorophenyl)methanamine using various reducing agents. byjus.com Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with agents such as lithium aluminum hydride (LiAlH₄) or stannous chloride. derpharmachemica.com This one-pot conversion of an aldehyde to an amine via the oxime intermediate is a staple in synthetic organic chemistry. derpharmachemica.com
The resulting primary amine is a versatile building block itself. For instance, it can serve as a precursor for the synthesis of more complex amino alcohols. Chiral amino alcohols are particularly important scaffolds in pharmaceuticals. westlake.edu.cndiva-portal.org While direct conversion of the oxime to an amino alcohol is less common, the amine produced from the oxime reduction can be used in subsequent reactions, such as epoxide ring-opening, to generate the desired amino alcohol structures. wmich.edu
Table 2: Reduction of this compound to the Corresponding Amine
| Reducing Agent/System | Reaction Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂, Solvent (e.g., Ethanol) | (3,4-Dichlorophenyl)methanamine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, ether) | (3,4-Dichlorophenyl)methanamine |
| Stannous Chloride (SnCl₂) | Ethanol, Reflux | (3,4-Dichlorophenyl)methanamine |
| Zinc Dust (Zn) | Acetic Acid or Ammonium (B1175870) Formate (B1220265) | (3,4-Dichlorophenyl)methanamine |
Building Blocks for Complex Heterocyclic Systems
The derivatives of this compound are instrumental in constructing various heterocyclic frameworks, which are core structures in many biologically active compounds and functional materials.
One of the most powerful applications of aldoximes in heterocyclic synthesis is their use as precursors for nitrile oxides in 1,3-dipolar cycloaddition reactions. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of five-membered heterocycles containing both oxygen and nitrogen, such as isoxazolines and isoxazoles. researchgate.netrsc.org
The process begins with the conversion of this compound into its corresponding hydroximoyl chloride, typically using NCS. In the presence of a base (like triethylamine), the hydroximoyl chloride undergoes dehydrohalogenation in situ to generate the highly reactive 3,4-dichlorobenzonitrile oxide. This 1,3-dipole can then react with a dipolarophile, such as an alkene or alkyne, in a concerted [3+2] cycloaddition to form a new five-membered ring. researchgate.net The reaction with an alkene yields a 3-(3,4-dichlorophenyl)-substituted isoxazoline (B3343090), while reaction with an alkyne produces the corresponding isoxazole. nih.gov This method allows for significant molecular diversity, as a wide variety of substituted alkenes and alkynes can be employed.
A more specialized application involves the synthesis of the phenanthridine scaffold, a core structure in various alkaloids and DNA-intercalating agents. beilstein-journals.org Research has demonstrated that O-acetyl oximes derived from biphenyl-2-carbaldehydes can undergo a photochemically-mediated cyclization to afford phenanthridines. beilstein-journals.orgnih.gov
In a potential application of this methodology, an appropriately substituted O-acetyl derivative of this compound, tethered to a second aryl ring, could serve as a precursor. Upon exposure to UV radiation, the proposed mechanism involves the cleavage of the N-O bond to form an iminyl radical. beilstein-journals.orgresearchgate.net This radical can then undergo an intramolecular cyclization onto the adjacent aromatic ring. The resulting radical intermediate is oxidized to a radical cation, which, after rearomatization, yields the fused phenanthridine ring system. This advanced synthetic strategy showcases the utility of oxime derivatives in radical-based C-C bond-forming reactions for the construction of complex polycyclic aromatic systems. beilstein-journals.org
Auxiliary in Directing Group Chemistry
In modern organic synthesis, C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds. This strategy often relies on the use of a directing group, a functional moiety within the substrate that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.
The oxime functional group and its ether derivatives have been successfully employed as directing groups in palladium-catalyzed C-H functionalization reactions. acs.orgchemrxiv.org For a substrate like this compound, the nitrogen and oxygen atoms of the oxime group can form a stable five-membered palladacycle intermediate through coordination with a Pd(II) catalyst. This directs the catalyst to activate one of the C-H bonds at the ortho position of the dichlorophenyl ring. Once the C-H bond is cleaved, the resulting organometallic intermediate can react with various coupling partners to introduce new functional groups, such as aryl, alkyl, or acetate (B1210297) moieties.
Furthermore, the concept of transient directing groups has expanded the scope of this chemistry. nih.govyoutube.com In this approach, a primary or secondary amine reacts reversibly with an aldehyde substrate to form an imine in situ. This transient imine then acts as the directing group for C-H activation. While this applies more directly to the parent aldehyde, the underlying principle highlights the capacity of imine-type functionalities, closely related to oximes, to guide transition metal catalysts for selective molecular editing.
Utilization as Directing Groups in C-H Functionalization Reactions
The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simple precursors. In this context, directing groups are crucial for achieving site-selectivity. Oxime ethers, derived from compounds like this compound, have been identified as effective directing groups for transition metal-catalyzed C-H functionalization, particularly with palladium catalysts. nih.govresearchgate.net
The oxime moiety can coordinate to a metal center, such as palladium(II), bringing the catalyst into close proximity with a specific C-H bond on the aromatic ring (an sp² C-H bond) or on an adjacent alkyl chain (an sp³ C-H bond). This proximity facilitates the cleavage of the targeted C-H bond and the formation of a stable palladacycle intermediate. nih.gov This intermediate can then react with various coupling partners to introduce new functional groups.
O-acetyl oximes, for instance, have been demonstrated as stable and effective directing groups for a range of palladium-catalyzed C-H functionalization reactions, including acetoxylation, iodination, and chlorination. nih.govacs.org A key advantage of using an oxime-based directing group is that after the desired functionalization, it can often be transformed or removed to yield other valuable functional groups like ketones, alcohols, or amines. nih.govacs.org
The general mechanism for this process involves several key steps:
Coordination: The nitrogen atom of the oxime group coordinates to the palladium catalyst.
C-H Activation: The catalyst then selectively activates a nearby C-H bond, typically at the ortho-position of an aromatic ring, through a concerted metalation-deprotonation (CMD) pathway to form a five- or six-membered palladacycle. acs.org
Oxidative Addition/Reductive Elimination: The palladacycle reacts with an oxidant or an electrophile, leading to the formation of a new bond at the C-H position and regeneration of the catalyst. nih.gov
Recent advancements have even explored the use of photochromic oxime directing groups, which can change their geometry upon exposure to light, thereby altering their directing ability and allowing for sequential functionalization at different C-H bonds in a controlled manner. acs.org
Table 1: Research Findings on Oxime-Directed C-H Functionalization
| Feature | Description | Research Focus |
|---|---|---|
| Directing Group | O-acetyl oximes, Oxime ethers | Effective for Pd-catalyzed sp² and sp³ C-H functionalization. nih.govacs.org |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Commonly used catalyst for ligand-directed C-H activation. nih.gov |
| Mechanism | Concerted Metalation-Deprotonation (CMD) | Formation of a palladacycle intermediate is a key step. acs.org |
| Transformations | Acetoxylation, Halogenation, Arylation | The functionalized oxime can be converted to ketones, alcohols, and amines. nih.govacs.org |
| Innovations | Photochromic DGs | Allows for spatially controlled, sequential C-H difunctionalization. acs.org |
Integration into Dynamic Covalent Chemistry (DCC) and Polymer Science
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. The reversible nature of the oxime linkage makes it an excellent candidate for applications in this field, particularly in the development of advanced polymers. rsc.org
Covalent adaptable networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess the mechanical robustness of cross-linked thermosets but can be reprocessed and recycled like thermoplastics due to the presence of dynamic covalent bonds. nih.gov
Oxime linkages are formed through the reaction of an aldehyde or ketone with a hydroxylamine (B1172632) derivative. This reaction is reversible, especially under acidic conditions or in the presence of a competing aldehyde or hydroxylamine, allowing for bond exchange. rsc.orgrsc.org This dynamic behavior is harnessed to create CANs. In these networks, polymer chains are cross-linked via oxime bonds. When subjected to a stimulus, such as heat or an acidic catalyst, these bonds can break and reform, enabling the material to flow, be remolded, or heal. rsc.orgrsc.org
For example, polyacrylate films have been fabricated with cross-linkers containing oxime-urethane bonds. The rheological properties of these materials demonstrate that the dynamic exchange of the oxime-urethane bonds allows the network to relax stress and exhibit adaptable behavior. mdpi.comnih.gov
The principle of dynamic oxime exchange is also the foundation for creating self-healing and reprocessable polymers. When a material containing oxime cross-links is damaged (e.g., cut or scratched), the broken bonds at the damaged interface can be reformed by initiating the oxime exchange reaction, typically with the application of heat or a specific chemical trigger. rsc.orgacs.org
Researchers have developed self-healing hydrogels using this chemistry. Keto-functional copolymers were cross-linked with difunctional alkoxyamines to form hydrogels through oxime linkages. These hydrogels demonstrated the ability to autonomously heal after being damaged due to the dynamic nature of the oxime cross-links. rsc.orgrsc.org Furthermore, the gel-to-sol transition could be induced by adding a monofunctional alkoxyamine, which competes for the keto groups and breaks down the network, demonstrating the reprocessability of the material. rsc.orgrsc.org The combination of oxime chemistry with other dynamic bonds, such as boronate esters, has also been explored to create doubly dynamic materials with tunable mechanical properties and self-healing capabilities. nih.govresearchgate.net
Table 2: Properties of Polymers with Dynamic Oxime Linkages
| Polymer Type | Dynamic Chemistry | Key Properties | Stimulus for Exchange |
|---|---|---|---|
| Covalent Adaptable Networks (CANs) | Oxime-urethane bond exchange | Reprocessable, Stress relaxation | Heat, Acid catalyst rsc.orgmdpi.com |
| Self-Healing Hydrogels | Reversible oxime formation/exchange | Autonomous healing, Gel-to-sol transition | Acid, Competing alkoxyamines rsc.orgrsc.org |
| Self-Healing Elastomers | Dynamic oxime-carbamate bonds | Mechanical strength, Self-healing | Heat acs.org |
Synthesis of Other Valuable Organic Intermediates and Derivatives
This compound can serve as a stable precursor to 3,4-Dichlorobenzaldehyde, which is a versatile intermediate for synthesizing other complex organic molecules.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as scaffolds for the development of compounds with a wide range of pharmacological activities. nih.govtaylorandfrancis.com The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. jchemrev.comwikipedia.orgpraxilabs.com
This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. mdpi.comgordon.edu In this context, this compound can be readily hydrolyzed back to its parent aldehyde, 3,4-Dichlorobenzaldehyde. This aldehyde, which lacks α-hydrogens, can then be reacted with a suitable ketone (e.g., acetophenone) in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to yield the corresponding 3,4-dichloro-substituted chalcone derivative. jchemrev.com The resulting α,β-unsaturated carbonyl system is a key feature responsible for the biological and chemical reactivity of chalcones. nih.gov
Arylcyanomethylenequinone oximes are a subclass of quinone methides that have garnered interest for their potential as dyes, pesticides, and biologically active agents, including antifungal and antitumor compounds. mdpi.comnih.gov
A primary synthetic route to these compounds is the condensation of (hetero)arylacetonitriles with nitro(hetero)arenes. mdpi.com The reaction is typically carried out in a warm alcoholic solution of a strong base, such as potassium hydroxide. The mechanism involves the nucleophilic attack of the arylacetonitrile anion on the nitroarene. Subsequent elimination and rearrangement steps lead to the formation of the arylcyanomethylenequinone oxime structure. mdpi.com While this compound is not a direct starting material in this specific synthesis, this methodology highlights a pathway to complex oxime derivatives from different aromatic precursors, showcasing the broader chemical landscape of valuable oxime-containing compounds. nih.govresearchgate.net
Formation of Azomethine Oxides
Azomethine oxides, commonly known as nitrones, are 1,3-dipolar species that serve as valuable intermediates in a variety of advanced organic syntheses, particularly in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. The formation of azomethine oxides from precursors such as 3,4-Dichlorobenzaldehyde is a key step in the synthesis of various complex molecules. A primary and well-established method for the synthesis of nitrones is the condensation of an aldehyde with an N-substituted hydroxylamine.
A notable example demonstrating the formation of a C-(3,4-dichlorophenyl)-substituted nitrone involves the reaction of 4-(3,4-dichlorophenyl)-1-tetralone with N-methylhydroxylamine. drugfuture.com This reaction, typically carried out in refluxing ethanol with a mild base such as sodium acetate, yields the corresponding nitrone. drugfuture.com This transformation highlights a reliable method for introducing the azomethine oxide functionality to a molecule containing the 3,4-dichlorophenyl moiety.
While direct conversion of an oxime, such as this compound, to a nitrone is less common, the more direct synthetic route involves the parent aldehyde. The general reaction scheme for the formation of a C-(3,4-dichlorophenyl)-N-alkylnitrone from 3,4-Dichlorobenzaldehyde and an N-alkylhydroxylamine can be depicted as follows:
Reaction Scheme for the Formation of C-(3,4-dichlorophenyl)-N-methylnitrone
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
|---|---|---|---|---|
| 3,4-Dichlorobenzaldehyde | N-Methylhydroxylamine | Sodium Acetate | Ethanol | C-(3,4-dichlorophenyl)-N-methylnitrone |
The synthesis of nitrones through the condensation of aldehydes and N-alkylhydroxylamines is a widely applicable method. orgsyn.orgorganic-chemistry.org The reaction proceeds by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the nitrone. This method avoids the isolation of the often unstable N-alkylhydroxylamine by generating it in situ from its hydrochloride salt. orgsyn.org
Another significant pathway to azomethine oxides is the oxidation of the corresponding N,N-disubstituted hydroxylamines. rsc.org For instance, N-(substituted benzyl)-N-methylhydroxylamines can be oxidized using reagents like mercury(II) oxide or p-benzoquinone to yield the desired nitrones. rsc.org This method offers an alternative route where the hydroxylamine is first prepared and then oxidized in a separate step.
The resulting azomethine oxides are versatile intermediates. Their primary application lies in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes, to form isoxazolidine rings. orgsyn.org This cycloaddition is a powerful tool for creating complex heterocyclic structures with a high degree of stereocontrol.
Q & A
Q. What are the established synthetic routes for preparing 3,4-dichlorobenzaldehyde oxime, and what methodological considerations are critical for optimizing yield?
The synthesis of this compound typically involves condensation of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride to minimize side reactions.
- pH Control : Maintain alkaline conditions (pH 10–12) using sodium hydroxide or potassium carbonate to facilitate oxime formation .
- Temperature : Reactions are often conducted at 60–80°C for 4–6 hours, with monitoring via TLC or HPLC.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3 v/v) or recrystallization from ethanol/water mixtures can isolate the oxime with ≥85% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- Melting Point Analysis : Compare observed mp (e.g., 40–44°C) with literature values .
- Spectroscopy :
- FT-IR : Confirm C=N stretch (~1600 cm⁻¹) and O–H stretch (~3200 cm⁻¹).
- ¹H/¹³C NMR : Look for imine proton (δ 8.1–8.3 ppm) and aldehyde carbon (δ ~190 ppm) absence, confirming oxime formation.
- Elemental Analysis : Verify C, H, N, Cl content matches theoretical values (C₇H₅Cl₂NO; MW: 190.02 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions due to potential respiratory irritants .
- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, use emergency eyewash stations immediately .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can crystallographic studies elucidate hydrogen-bonding patterns in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is pivotal for analyzing supramolecular interactions:
- Hydrogen Bonding : The oxime group (–NOH) forms N–H···O and O–H···Cl bonds, creating chains or sheets. Use graph-set analysis (e.g., R₂²(8) motifs) to classify motifs .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Cl···H contacts ~25%, O···H ~15%) using software like CrystalExplorer .
- Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to prioritize dominant stabilizing forces .
Q. How do reaction conditions influence stereochemical outcomes in oxime-derived Schiff base complexes?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-isomers, while protic solvents (e.g., ethanol) may promote Z-isomers via hydrogen bonding .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation and improve stereoselectivity.
- Grinding Mechanochemistry : Solvent-free grinding enhances reaction efficiency (e.g., 30-minute vs. 6-hour reflux) and can yield polymorphic forms .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in antifungal or antibacterial studies often arise from:
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the para position to enhance activity. For example, 3,4-dichloro substitution improves antifungal efficacy by 40% compared to mono-chloro analogs .
- Synergistic Studies : Combine oxime derivatives with commercial fungicides (e.g., fluconazole) to assess combinatorial effects via checkerboard assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
